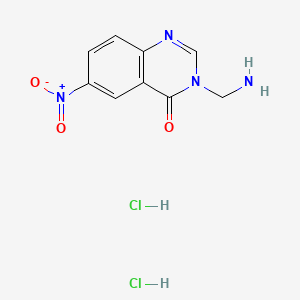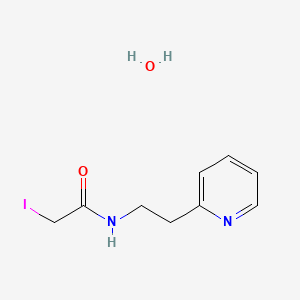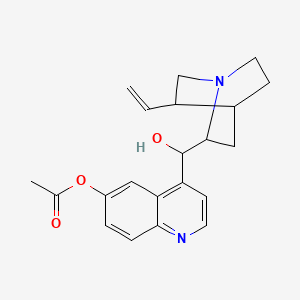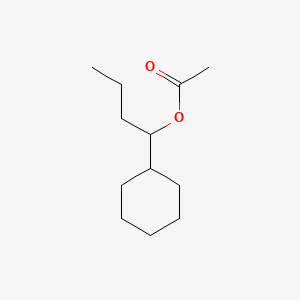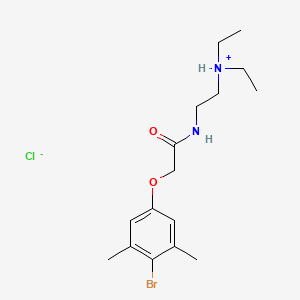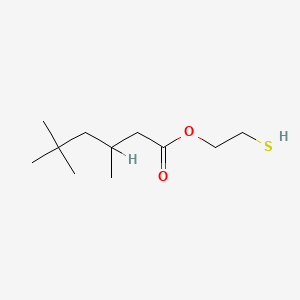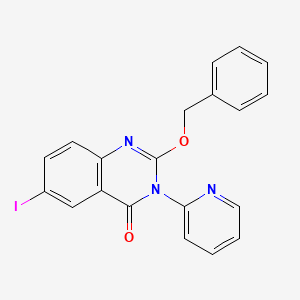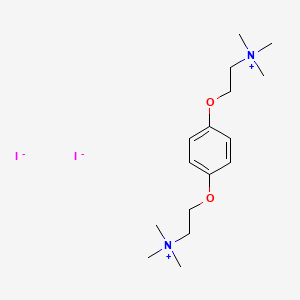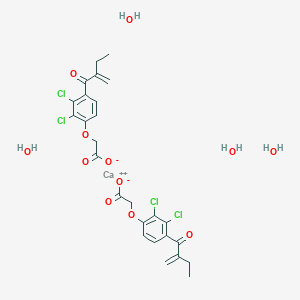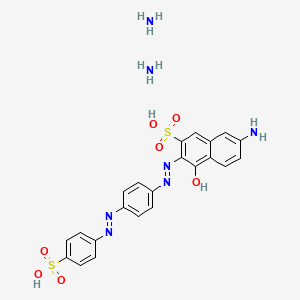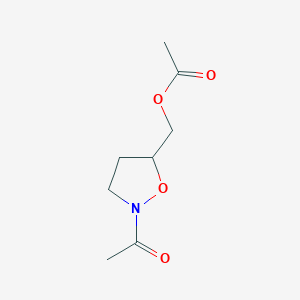
(2-Acetylisoxazolidin-5-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- is a chemical compound that belongs to the class of isoxazolidines Isoxazolidines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- typically involves the reaction of an appropriate isoxazolidine precursor with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group. The reaction conditions often include the use of a base such as pyridine to neutralize the acetic acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[3-[(acetyloxy)methyl]-2-quinoxalinyl]-
- Ethanone, 2-[5-[(acetyloxy)methyl]-2-nitrophenyl]-1-(2-methoxy-3-quinolinyl)-
Uniqueness
Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- is unique due to its specific isoxazolidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(2-acetyl-1,2-oxazolidin-5-yl)methyl acetate |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-4-3-8(13-9)5-12-7(2)11/h8H,3-5H2,1-2H3 |
InChI Key |
VOAPHYYMLYTRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(O1)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2-Butoxy-5-octylphenyl)sulfanyl]-1-(2,5-dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}-2,2-dimethylpropanamide](/img/structure/B13776471.png)

